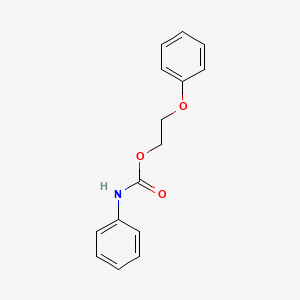

2-phenoxyethyl N-phenylcarbamate

描述

X-ray Diffraction Studies and Unit Cell Parameters

Crystallographic investigations of related phenylcarbamate compounds provide valuable insights into the solid-state structure of this compound. X-ray diffraction studies of similar carbamate structures reveal characteristic unit cell parameters and molecular packing arrangements. The crystal structure analysis of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate demonstrates monoclinic crystal system with space group Cc, exhibiting unit cell dimensions of a = 10.722(5) Å, b = 22.297(3) Å, c = 9.109(3) Å, and β = 123.570(6)°. These crystallographic parameters indicate a relatively compact molecular packing with significant intermolecular hydrogen bonding networks.

The diffraction patterns of phenylcarbamate derivatives show characteristic peak intensities and d-spacings that reflect the organized arrangement of carbamate functional groups within the crystal lattice. Variable temperature powder X-ray diffraction studies of phenyl carbamate polymorphs reveal phase transformation behaviors, with form I to form II transitions occurring through both solution-mediated and solid-state transformation processes. The structural comparison between different polymorphic forms provides mechanistic insights into the conformational flexibility inherent in carbamate systems.

Table 1: Crystallographic Parameters for Related Phenylcarbamate Compounds

| Parameter | 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate | Cyclohexane-1,3-diyl bis(N-phenylcarbamate) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/c |

| a (Å) | 10.722(5) | 38.356(7) |

| b (Å) | 22.297(3) | 9.5453(16) |

| c (Å) | 9.109(3) | 9.8472(16) |

| β (°) | 123.570(6) | 91.034(3) |

| Volume (ų) | 1814.5(11) | 3604.7(10) |

| Z | 4 | 8 |

Conformational Isomerism and Rotational Barriers

The conformational dynamics of this compound are fundamentally governed by rotation about the carbamate carbon-nitrogen bond. Research on N-phenylcarbamate rotational barriers reveals that the barrier for rotation about the N-phenylcarbamate carbonyl-nitrogen bond is approximately 12.5 kilocalories per mole, significantly lower than the typical 16 kilocalories per mole observed for N-alkylcarbamates. This reduced rotational barrier arises from the partial double-bond character of the carbonyl-nitrogen bond and the electronic effects of the phenyl substituent.

The syn and anti rotamers of phenylcarbamate derivatives can be observed as separate signals in nuclear magnetic resonance spectroscopy at low temperatures. For N-phenylcarbamate analogues, coalescence of tert-butyl signals occurs at approximately 250 Kelvin in deuterated chloroform, corresponding to a free energy barrier of 12.3 kilocalories per mole. The computational analysis of rotational energetics demonstrates that syn and anti rotamers are essentially identical in energy, with calculated free energy barriers closely matching experimental observations.

The conformational preferences are further influenced by the phenoxyethyl chain, which introduces additional rotational degrees of freedom around the carbon-oxygen bonds connecting the phenoxy group to the ethyl linker. The overall molecular architecture allows for multiple stable conformations, each contributing to the compound's physicochemical properties and reactivity patterns.

属性

CAS 编号 |

7497-29-2 |

|---|---|

分子式 |

C15H15NO3 |

分子量 |

257.28 g/mol |

IUPAC 名称 |

2-phenoxyethyl N-phenylcarbamate |

InChI |

InChI=1S/C15H15NO3/c17-15(16-13-7-3-1-4-8-13)19-12-11-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |

InChI 键 |

UQBMHYREWDMIHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2 |

其他CAS编号 |

7497-29-2 |

产品来源 |

United States |

相似化合物的比较

Table 1: Cytotoxicity and Antifungal Activity of Selected Carbamates

Key Observations :

- Hydroxyl Position : The 4-hydroxybenzoate derivative exhibits superior anticancer activity compared to the 2-hydroxy isomer, attributed to optimal hydrogen bonding with DNA .

- Substituent Effects : Bulky substituents (e.g., cyclohexene in ) may hinder bioactivity but enhance structural stability. Allyl groups (e.g., in Prop-2-en-1-yl N-phenylcarbamate) improve reactivity for agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。